NSD2 Selectivity Over NSD1 and NSD3
LEM-14 is a specific inhibitor of NSD2, with an in vitro IC50 of 132 µM, and is reported to be completely inactive against the closely related isoforms NSD1 and NSD3 [1]. This contrasts sharply with its derivative, LEM-14-1189, which differentially inhibits NSD1 (IC50 = 418 µM), NSD2 (IC50 = 111 µM), and NSD3 (IC50 = 60 µM) [1]. Other NSD2 inhibitors, such as Gintemetostat (KTX-1001) and IACS-17596, while more potent (low nM IC50), do not report a complete lack of activity against other NSD family members .
| Evidence Dimension | In vitro inhibitory activity against NSD family proteins |
|---|---|
| Target Compound Data | NSD2 IC50 = 132 µM; NSD1 and NSD3 activity reported as 'inactive' and 'no activity' |
| Comparator Or Baseline | LEM-14-1189: NSD1 IC50 = 418 µM, NSD2 IC50 = 111 µM, NSD3 IC50 = 60 µM |
| Quantified Difference | LEM-14 shows no quantifiable activity against NSD1 and NSD3, whereas LEM-14-1189 inhibits NSD1 and NSD3 at micromolar concentrations. |
| Conditions | In vitro enzymatic assay (specific assay details not provided in abstract) |
Why This Matters
For researchers requiring absolute NSD2 specificity to avoid confounding off-target effects on NSD1 or NSD3 signaling, LEM-14 provides a cleaner, more interpretable chemical tool than other NSD-family inhibitors.
- [1] Shen Y, Morishita M, di Luccio E. Identification of LEM-14 inhibitor of the oncoprotein NSD2. Biochem Biophys Res Commun. 2019 Jan 1;508(1):102-108. doi: 10.1016/j.bbrc.2018.11.037. Epub 2018 Nov 22. PMID: 30471851. View Source
